molecular formula C12H12N2OS B5866689 N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5866689
M. Wt: 232.30 g/mol
InChI Key: DBWUXFZPARYHIG-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylpyridine and thiophene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). This acyl chloride then reacts with 5-methylpyridine in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(5-methylpyridin-2-yl)-2-(furan-2-yl)acetamide
  • N-(5-methylpyridin-2-yl)-2-(benzofuran-2-yl)acetamide

Uniqueness

N-(5-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a methyl-substituted pyridine ring and a thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-4-5-11(13-8-9)14-12(15)7-10-3-2-6-16-10/h2-6,8H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWUXFZPARYHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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